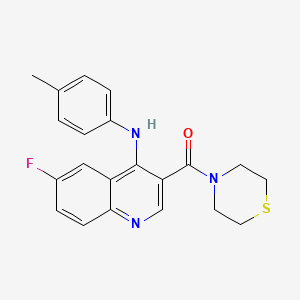

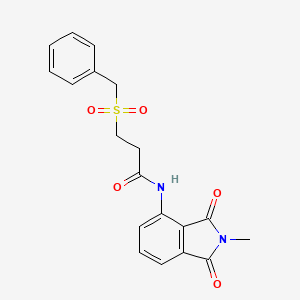

(6-氟-4-(对甲苯胺基)喹啉-3-基)(硫代吗啉)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the exact synthesis of 6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(thiomorpholino)methanone is not detailed, the papers provide insights into related synthetic methods. The first paper discusses the synthesis of a fluorophore derived from 5-methoxyindole-3-acetic acid, which involves the formation of a quinolone structure . The second paper describes a convergent synthesis approach for creating trifluoromethyl-substituted quinoline derivatives, which involves a [3+2] cyclocondensation reaction . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the thiomorpholino group and the specific substituents.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, which provides a rigid planar framework that can interact with various biological targets. The presence of a fluorine atom can influence the electronic distribution and potentially the bioactivity of the compound. The p-tolylamino group is an aromatic amine, which could be involved in hydrogen bonding or π-π interactions. The thiomorpholino group is a heterocyclic moiety that may contribute to the three-dimensional structure and solubility of the compound.

Chemical Reactions Analysis

The reactivity of quinoline derivatives can be influenced by the substituents present on the rings. The fluorine atom is an electron-withdrawing group that can affect the reactivity of adjacent positions on the quinoline ring. The amino group can participate in nucleophilic substitution reactions or form salts with acids. The thiomorpholino group could potentially undergo reactions typical of sulfur-containing heterocycles, such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The fluorine atom could enhance the lipophilicity of the molecule, while the thiomorpholino group might increase its solubility in polar solvents. The aromatic amine could contribute to the compound's ability to absorb light, potentially making it useful as a fluorophore or in photophysical studies. The stability of the compound would need to be assessed, as the presence of the amino and thiomorpholino groups could affect its susceptibility to oxidation or other degradation pathways.

科学研究应用

荧光标记和传感

一种新型荧光团,6-甲氧基-4-喹啉酮,在广泛的 pH 范围内具有很强的荧光,显示出作为荧光标记试剂的潜力。该化合物在 pH 2.0 至 11.0 范围内表现出很强的荧光,使其适用于生物医学分析和通过荧光测定羧酸。其对光和热的高稳定性表明其在长期实验装置或储存条件下不会降解,为细胞生物学、生物化学和医学诊断等领域的科学研究提供了一个强大的工具 (Hirano 等人,2004 年)。

抗癌和微管聚合抑制

与查询化合物具有结构相似性的 2-苯胺基-3-芳基喹啉已探索其对几种人癌细胞系的细胞毒活性。这些化合物通过抑制微管聚合(细胞分裂的一个基本过程)表现出有效的抗增殖活性。它们在 G2/M 期阻滞细胞周期并诱导癌细胞凋亡的能力使其成为癌症治疗的有希望的候选者,特别是针对肺癌和前列腺癌。这突出了 (6-氟-4-(对甲苯胺基)喹啉-3-基)(硫代吗啉)甲酮衍生物在肿瘤学研究中的潜力,为开发新的抗癌剂提供了一条途径 (Srikanth 等人,2016 年)。

pH 传感和环境监测

席夫碱分子 2-羟基-5-甲基-3-((喹啉-6-亚氨基)甲基)苯甲醛用作 pH 的比例荧光化学传感器,表明喹啉衍生物在环境监测和分析化学中的潜力。以高灵敏度和选择性检测 pH 变化的能力可用于监测水体、工业过程的质量,甚至生物研究中的细胞内 pH 值。这一应用强调了喹啉衍生物在为科学研究创建灵敏且选择性的探针方面的多功能性 (Halder 等人,2018 年)。

用于锌离子检测的荧光探针

基于 8-氨基喹啉平台开发的用于 Zn2+ 的荧光探针展示了喹啉衍生物在创建用于金属离子的高选择性传感器的效用。该特定探针在与锌离子结合后表现出显着的荧光增强,在生物成像和各种环境和生物样品中检测金属离子方面具有潜在应用。此类探针可以促进研究锌在生物系统中的作用及其环境分布,为从生物化学到环境科学的各个领域做出贡献 (Pradhan 等人,2015 年)。

属性

IUPAC Name |

[6-fluoro-4-(4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS/c1-14-2-5-16(6-3-14)24-20-17-12-15(22)4-7-19(17)23-13-18(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFQMJUMRRQMKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-(p-tolylamino)quinolin-3-yl)(thiomorpholino)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

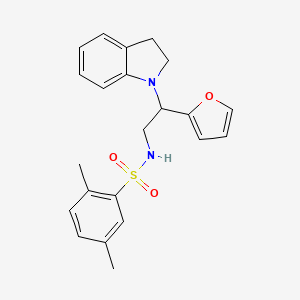

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2565912.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2565918.png)

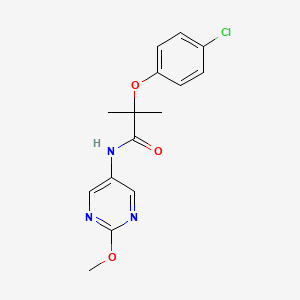

![3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2565924.png)

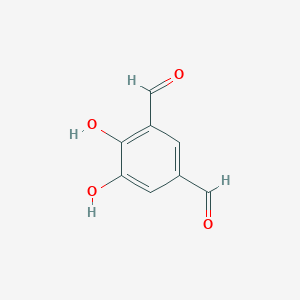

![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)

![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)

![Cyclopent-3-en-1-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2565931.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2565934.png)